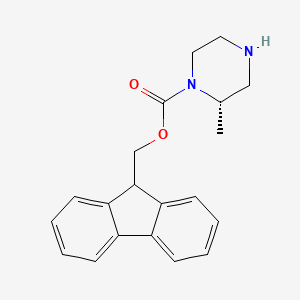

(S)-1-N-Fmoc-2-methyl-piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

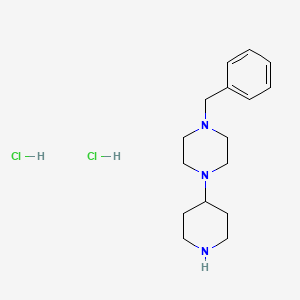

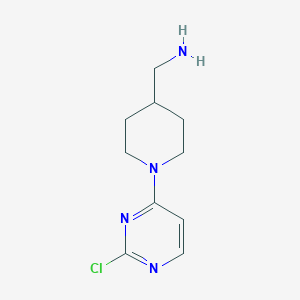

The compound is a derivative of piperazine, which is a common building block in the synthesis of many pharmaceuticals . Piperazine derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been studied for their biological activities .

Synthesis Analysis

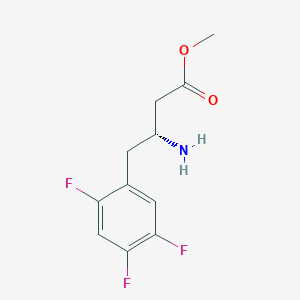

While specific synthesis methods for “(s)-(9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate” are not available, similar compounds have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

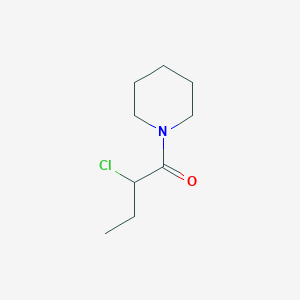

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like tert-butyl 2-methylpiperazine-1-carboxylate have been analyzed. It has a molecular formula of CHNO, an average mass of 200.278 Da, and a monoisotopic mass of 200.152481 Da .Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

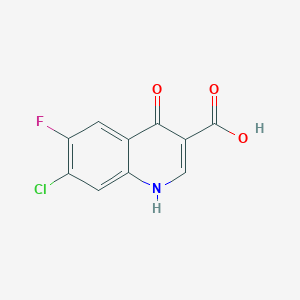

In a study by Shen et al. (2012), a compound related to (s)-(9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate, specifically marbofloxacin, was analyzed for its crystal structure. The study highlighted the planarity of carbonyl and carboxyl groups with the quinoline ring, and the conformation of the piperazine ring. This structural analysis is essential for understanding the physical and chemical properties of similar compounds (Shen, J., Qian, J., Gu, J., & Hu, X., 2012).

2. Chemical Reactions and Regioselectivity

Novikov et al. (2006) investigated the reactions of N-Substituted 9H-fluoren-9-imines with difluorocarbene, leading to various derivatives. This study is significant for understanding the chemical behavior and potential applications of fluorene derivatives in synthetic chemistry (Novikov, M., Khlebnikov, A., Egarmin, M. A., Shevchenko, M., Khlebnikov, V., Kostikov, R. R., & Vidović, D., 2006).

3. Synthesis and Spectral Properties

Lukes et al. (2005) explored the synthesis and spectral properties of thiophene–fluorene π-conjugated derivatives. Their work provides insights into the potential of fluorene-based compounds in electro-optical materials, highlighting their suitability in electronic applications (Lukes, V., Végh, D., Hrdlovič, P., Štefko, M., Matuszná, K., & Laurinc, V., 2005).

4. Synthesis and UV Properties of Schiff Base Compounds

Wen-zhong (2011) focused on the synthesis of fluorene Schiff base compounds, examining their UV properties. This study contributes to the understanding of how fluorene derivatives behave in different solvents, which is crucial for their application in materials science (Wen-zhong, W., 2011).

5. Magnetic Properties of Manganese Complexes

A study by Tang et al. (2016) on manganese carboxylates with fluorenylcarboxylate ligands revealed insights into the magnetic properties of these complexes. This research opens avenues for the use of fluorene derivatives in magnetic materials (Tang, X., Hua, J., Li, H., Jiang, K., Sun, L., Ma, Y., & Yuan, R., 2016).

6. Fluorescence Sensing Characteristics

Qian et al. (2019) developed polyaniline derivatives of fluorene for fluorescence sensing in environmental protection and biosensing. Their findings demonstrate the potential of fluorene derivatives as sensors in various applications (Qian, J., Zhang, Y., Liu, X., & Xia, J., 2019).

Mecanismo De Acción

Target of Action

Piperazine-based compounds are known to interact with a variety of biological targets, including receptors and enzymes .

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, often involving binding to active sites or allosteric modulation .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Safety and Hazards

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHIFBVXMMTWHI-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)